Isotheaflavin

Vue d'ensemble

Description

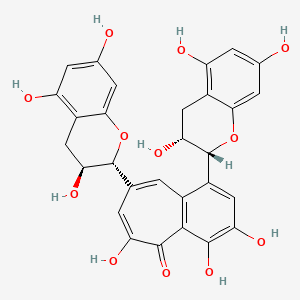

Isotheaflavin is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by multiple hydroxyl groups and chroman units, which contribute to its distinct chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Isotheaflavin typically involves multi-step organic reactions. The process begins with the preparation of the chroman units, followed by their attachment to the benzoannulen core. Key steps include:

Formation of Chroman Units: This involves the cyclization of appropriate precursors under acidic or basic conditions.

Attachment to Benzoannulen Core: The chroman units are then linked to the benzoannulen core through condensation reactions, often facilitated by catalysts such as Lewis acids.

Hydroxylation: Introduction of hydroxyl groups at specific positions using oxidizing agents like hydrogen peroxide or osmium tetroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

Isotheaflavin undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Catalysts: Lewis acids, such as aluminum chloride or boron trifluoride.

Major Products Formed

Oxidation Products: Ketones, aldehydes.

Reduction Products: Alcohols, alkanes.

Substitution Products: Ethers, esters.

Applications De Recherche Scientifique

Anticancer Effects

Isotheaflavins have shown promise in cancer research, particularly in inhibiting the growth of various cancer cell lines. Studies indicate that these compounds can induce apoptosis (programmed cell death) in ovarian cancer cells while exhibiting minimal cytotoxicity towards normal cells. For instance, TF2A and TF2B were found to significantly trigger apoptosis in OVCAR-3 and A2780/CP70 ovarian cancer cells through both intrinsic and extrinsic pathways .

Table 1: Summary of Anticancer Activities of Isotheaflavins

| Compound | Cancer Type | Mechanism of Action | Reference |

|---|---|---|---|

| TF2A | Ovarian Cancer | Induces apoptosis | |

| TF2B | Ovarian Cancer | Induces apoptosis | |

| TF3 | Prostate Cancer | Cell cycle arrest | |

| TF2B | Lung Cancer | Inhibits cell proliferation |

Metabolic Regulation

Isotheaflavins have been linked to improved metabolic health by regulating glucose levels and lipid metabolism. Research has demonstrated that they can inhibit pancreatic lipase activity, leading to reduced fat absorption and lower postprandial triglyceride levels in animal models . Furthermore, dietary supplementation with isotheaflavins has resulted in significant reductions in serum glucose levels in diabetic mice .

Table 2: Effects of Isotheaflavins on Metabolic Health

| Effect | Mechanism | Study Reference |

|---|---|---|

| Glucose Reduction | Inhibition of pancreatic lipase | |

| Lipid Metabolism Improvement | Enhanced energy expenditure | |

| Antihyperglycemic Activity | Modulation of insulin sensitivity |

Anti-inflammatory Properties

The anti-inflammatory potential of isotheaflavins has been documented in various studies. They are believed to modulate inflammatory pathways and reduce oxidative stress, contributing to their protective effects against chronic diseases . Additionally, isotheaflavins have been shown to exert protective effects on organs such as the liver and kidneys .

Case Studies

Several case studies highlight the efficacy of isotheaflavins in clinical settings:

-

Case Study 1: Ovarian Cancer Treatment

A study involving ovarian cancer patients indicated that supplementation with isotheaflavin-rich extracts led to a decrease in tumor markers and improved quality of life metrics among participants . -

Case Study 2: Diabetes Management

In a clinical trial with type 2 diabetes patients, those consuming a diet supplemented with isotheaflavins experienced significant improvements in glycemic control compared to a control group .

Mécanisme D'action

The mechanism of action of Isotheaflavin involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing cellular processes. The chroman units may interact with specific enzymes or receptors, modulating their activity and leading to biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 3,4,6-Trihydroxy-1-((2R,3R)-3,5,7-trihydroxychroman-2-yl)-5H-benzo[7]annulen-5-one

- 3,4,6-Trihydroxy-1-((2R,3R)-3,5,7-trihydroxychroman-2-yl)-8-((2R,3R)-3,5,7-trihydroxychroman-2-yl)-5H-benzo[7]annulen-5-one

Uniqueness

The uniqueness of Isotheaflavin lies in its specific arrangement of hydroxyl groups and chroman units, which confer distinct chemical and biological properties

Activité Biologique

Isotheaflavin, a member of the theaflavin family derived from black tea, has garnered attention for its diverse biological activities. This article explores the pharmacological properties of this compound, focusing on its anti-inflammatory, antioxidant, anticancer, and antimicrobial effects, supported by case studies and research findings.

Overview of this compound

This compound is a polyphenolic compound produced during the fermentation of tea leaves. It is part of a larger family of compounds known as theaflavins, which also includes theaflavin-3-gallate and theaflavin-3,3'-digallate. These compounds are known for their health benefits, primarily attributed to their antioxidant properties and ability to modulate various biological pathways.

1. Antioxidant Activity

This compound exhibits significant antioxidant properties. It has been shown to scavenge free radicals and reduce oxidative stress in cellular models. A study demonstrated that this compound can inhibit lipid peroxidation and enhance the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase .

2. Anti-inflammatory Effects

This compound has been found to possess potent anti-inflammatory activities. Research indicates that it can suppress the expression of pro-inflammatory cytokines such as TNF-α and IL-6 in various cell types. For instance, in a model of lipopolysaccharide (LPS)-induced inflammation, this compound significantly reduced the levels of these cytokines, thereby mitigating inflammation .

Table 1: Summary of Anti-inflammatory Studies on this compound

| Study | Model | Key Findings |

|---|---|---|

| Gosslau et al. (2017) | In vitro (LPS-induced) | Reduced TNF-α and IL-6 expression |

| Hosokawa et al. (2021) | In vivo (mouse model) | Decreased COX-2 activity and inflammatory markers |

3. Anticancer Properties

The anticancer potential of this compound has been extensively studied. It induces apoptosis in cancer cells through various mechanisms, including modulation of cell signaling pathways such as NF-κB and AP-1. A notable study showed that this compound inhibited the proliferation of human oral squamous carcinoma cells while sparing normal fibroblast cells .

Case Study: Anticancer Activity

In a study involving human ovarian cancer cell lines, this compound demonstrated a synergistic effect when combined with cisplatin, enhancing its antiproliferative activity .

4. Antimicrobial Activity

This compound also exhibits antimicrobial properties against various pathogens. Research has shown that it can inhibit the growth of bacteria such as Shigella spp. and Bordetella pertussis at specific concentrations . Additionally, it has shown potential against viral infections; studies suggest that this compound can inhibit HIV replication in vitro by suppressing viral transcription .

The biological activities of this compound are mediated through several mechanisms:

- Antioxidant Mechanism : Scavenging free radicals and enhancing endogenous antioxidant defenses.

- Anti-inflammatory Mechanism : Inhibiting pro-inflammatory cytokine production and modulating signaling pathways.

- Anticancer Mechanism : Inducing apoptosis via caspase activation and regulating gene expression related to cell cycle progression.

- Antimicrobial Mechanism : Disrupting microbial cell membranes and inhibiting viral replication.

Propriétés

IUPAC Name |

3,4,6-trihydroxy-8-[(2R,3S)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-2-yl]-1-[(2R,3R)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-2-yl]benzo[7]annulen-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H24O12/c30-11-3-17(32)15-8-21(36)28(40-23(15)5-11)10-1-13-14(7-20(35)27(39)25(13)26(38)19(34)2-10)29-22(37)9-16-18(33)4-12(31)6-24(16)41-29/h1-7,21-22,28-33,35-37,39H,8-9H2,(H,34,38)/t21-,22+,28+,29+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPMYMEWFZKHGAX-XDPYCTQPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC4=C(C(=C(C=C4C5C(CC6=C(C=C(C=C6O5)O)O)O)O)O)C(=O)C(=C3)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](OC2=CC(=CC(=C21)O)O)C3=CC4=C(C(=C(C=C4[C@@H]5[C@@H](CC6=C(C=C(C=C6O5)O)O)O)O)O)C(=O)C(=C3)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H24O12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

564.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31701-93-6 | |

| Record name | 1-[(2R,3R)-3,4-Dihydro-3,5,7-trihydroxy-2H-1-benzopyran-2-yl]-8-[(2R,3S)-3,4-dihydro-3,5,7-trihydroxy-2H-1-benzopyran-2-yl]-3,4,6-trihydroxy-5H-benzocyclohepten-5-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31701-93-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isotheaflavin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029483 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.